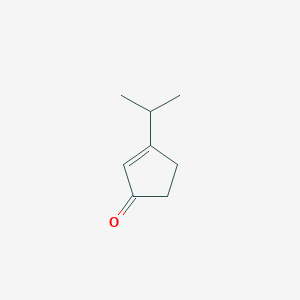

3-Isopropyl-2-cyclopenten-1-one

概要

説明

3-Isopropyl-2-cyclopenten-1-one, also known as 3-propan-2-ylcyclopent-2-en-1-one, is a chemical compound with the molecular formula C8H12O . It is not used for fragrances or flavors .

Synthesis Analysis

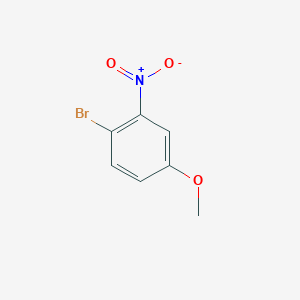

2-Cyclopentenones, which include 3-Isopropyl-2-cyclopenten-1-one, can be synthesized in a number of ways. One of the routes involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . The acid-catalyzed dehydration of cyclopentanediols also affords cyclopentenone .Molecular Structure Analysis

The molecular structure of 3-Isopropyl-2-cyclopenten-1-one consists of a cyclopentenone ring with an isopropyl group attached to the 3rd carbon . The molecular weight of this compound is 124.18284000 .Chemical Reactions Analysis

As an enone, 2-cyclopentenone, a related compound, undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .Physical And Chemical Properties Analysis

3-Isopropyl-2-cyclopenten-1-one is soluble in water, with a solubility of 1373 mg/L at 25 °C . It has an assay of 95.00 to 100.00 .科学的研究の応用

Isomerization Reactions

Research by Gelmi, Pocar, and Trimarco (1987) in Tetrahedron explored the isomerization reactions of substituted 3-cyclopenten-1-ones, which are chemically related to 3-Isopropyl-2-cyclopenten-1-one. They found that these compounds could be isomerized under various conditions, demonstrating a high degree of stereoselectivity in the process (Gelmi, Pocar, & Trimarco, 1987).

Michael-Type Addition Reactions

Van Axel Castelli et al. (1999) studied the Michael-type addition reactions of benzenethiol to 2-cyclopenten-1-one and its derivatives, showing reversibility in chloroform solution. This research in The Journal of Organic Chemistry highlights the impact of methyl groups on these reactions and their outcomes (Van Axel Castelli et al., 1999).

Photochromic Properties

Uchida et al. (1999) in Chemistry Letters discussed the introduction of isopropyl substituents to benzothiophene rings, which increased the quantum yield of the cyclization reaction. This research provides insights into the impact of substituents on the photochromic properties of certain compounds (Uchida et al., 1999).

Gas-Phase Reactions with Hydroxyl Radicals

Hakola, Shorees, Arey, and Atkinson (1993) identified 4-Isopropyl-2-cyclohexen-1-one as a product of gas-phase reactions of β-phellandrene with OH radicals and ozone. This study, published in Environmental Science & Technology, contributes to understanding the atmospheric chemistry of hydrocarbons (Hakola et al., 1993).

Cyclopentannulation with Ketones

Hiyama et al. (1981) in the Bulletin of the Chemical Society of Japan described a regio- and stereoselective cyclopentannulation process with ketones. This methodology is relevant for synthesizing derivatives of cyclopentenones, including 3-Isopropyl-2-cyclopenten-1-one (Hiyama et al., 1981).

Chirality in Synthesis

Bonikowski et al. (2009) utilized 3-Isopropyl-2-cyclopenten-1-one in the synthesis of enantiomerically pure hydroindene building blocks, as reported in Tetrahedron-Asymmetry. This highlights its use in chiral synthesis (Bonikowski et al., 2009).

特性

IUPAC Name |

3-propan-2-ylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(2)7-3-4-8(9)5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGFNURIXNXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-2-cyclopenten-1-one | |

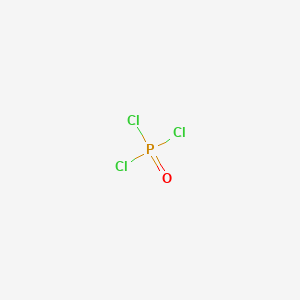

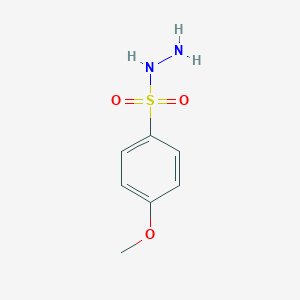

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

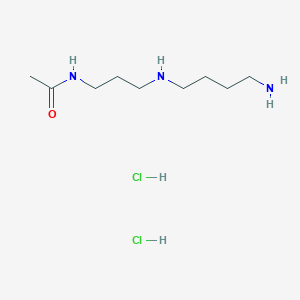

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

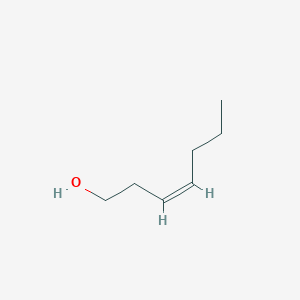

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)